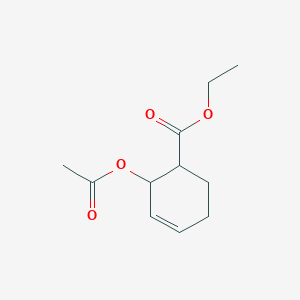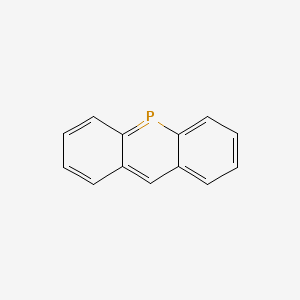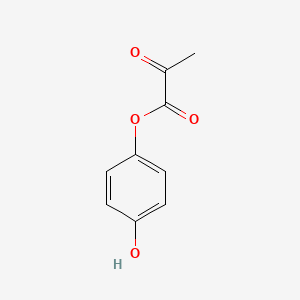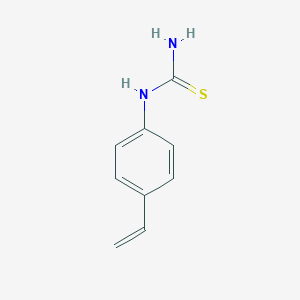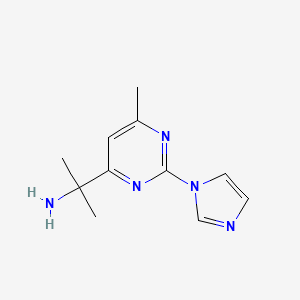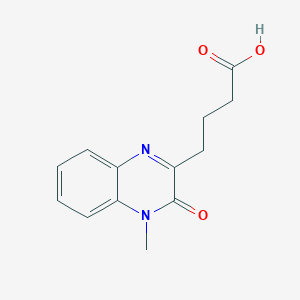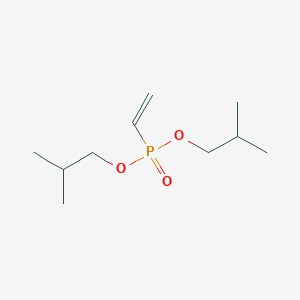
Diisobutyl vinylphosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diisobutyl vinylphosphonate is an organophosphorus compound characterized by the presence of a vinyl group attached to a phosphonate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diisobutyl vinylphosphonate can be synthesized through several methods, including the Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide. Another method involves the cross-metathesis of vinylphosphonates with terminal alkenes using ruthenium-based catalysts . These reactions typically require specific conditions such as the presence of a catalyst, controlled temperature, and sometimes microwave irradiation to achieve high yields .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using optimized conditions to ensure efficiency and cost-effectiveness. The use of palladium or copper catalysts is common in these processes, allowing for the large-scale synthesis of the compound with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Diisobutyl vinylphosphonate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the vinyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, copper catalysts for nucleophilic substitutions, and various oxidizing and reducing agents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield phosphonic acids, while substitution reactions can produce a variety of substituted phosphonates .
Wissenschaftliche Forschungsanwendungen
Diisobutyl vinylphosphonate has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential use in drug delivery systems and as a biochemical probe.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of diisobutyl vinylphosphonate involves its interaction with various molecular targets. In biological systems, it can act as a ligand, binding to specific proteins or enzymes and modulating their activity. The vinyl group allows for further functionalization, making it a versatile compound for various applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other vinylphosphonates and phosphonate esters such as diethyl vinylphosphonate and dimethyl vinylphosphonate .
Uniqueness
Diisobutyl vinylphosphonate is unique due to its specific alkyl groups, which confer distinct physical and chemical properties. These properties make it particularly useful in applications requiring specific reactivity and stability profiles .
Eigenschaften
CAS-Nummer |
2359-17-3 |
|---|---|
Molekularformel |
C10H21O3P |
Molekulargewicht |
220.25 g/mol |
IUPAC-Name |
1-[ethenyl(2-methylpropoxy)phosphoryl]oxy-2-methylpropane |
InChI |
InChI=1S/C10H21O3P/c1-6-14(11,12-7-9(2)3)13-8-10(4)5/h6,9-10H,1,7-8H2,2-5H3 |
InChI-Schlüssel |
XUXXZCFRZHFEEN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)COP(=O)(C=C)OCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bicyclo[2.2.1]heptan-2-one, 3-methyl-](/img/structure/B14752670.png)
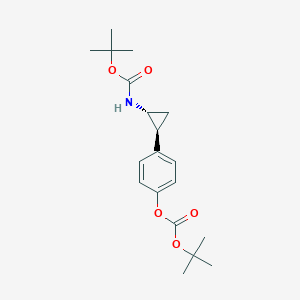
![2H-1-Benzopyran-5-carboxamide, 3-[cyclobutyl[3-(5-fluoro-1H-indol-3-yl)propyl]amino]-8-fluoro-3,4-dihydro-, (3R)-](/img/structure/B14752678.png)


![[2-(trifluoromethyl)phenyl]methanamine;hydrochloride](/img/structure/B14752705.png)
